N-Acetyl-L-thyroxine Ethyl Ester
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Overview
Description
N-Acetyl-L-thyroxine Ethyl Ester is a derivative of L-thyroxine, a hormone produced by the thyroid gland. This compound is synthesized by acetylating L-thyroxine and esterifying it with ethanol. It is used in various biochemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-thyroxine Ethyl Ester involves two main steps: acetylation and esterification. The acetylation of L-thyroxine is typically carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted at room temperature for several hours. The resulting N-Acetyl-L-thyroxine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux until the esterification is complete .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-thyroxine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-thyroxine Ethyl Ester is used in various scientific research applications:
Chemistry: It is used as a substrate in transesterification reactions and as a reagent in organic synthesis.
Biology: It is used in studies involving thyroid hormone analogs and their effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in thyroid-related disorders.
Mechanism of Action
N-Acetyl-L-thyroxine Ethyl Ester exerts its effects by mimicking the action of L-thyroxine. It binds to thyroid hormone receptors in cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and metabolic processes. The acetyl and ethyl ester groups enhance its solubility and stability, making it more effective in certain applications .
Comparison with Similar Compounds
Similar Compounds
L-Thyroxine: The parent compound, which is less soluble and stable compared to its acetylated and esterified derivative.
N-Acetyl-L-tyrosine Ethyl Ester: Another derivative with similar properties but different biological activity.
Uniqueness
N-Acetyl-L-thyroxine Ethyl Ester is unique due to its enhanced solubility and stability, making it more suitable for certain pharmaceutical and biochemical applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C19H17I4NO5 |
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Molecular Weight |
847.0 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25) |
InChI Key |
HXNJCVUANVPHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
Origin of Product |
United States |
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